N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CPP-115 and is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 has been shown to have promising results in preclinical studies, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a variety of effects on the brain, including anxiolytic, anticonvulsant, and antipsychotic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, CPP-115 has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects. Additionally, CPP-115 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is that it has been shown to have a high degree of selectivity for GABA-AT, meaning that it is unlikely to interact with other enzymes or receptors in the brain. Additionally, CPP-115 has been shown to have good pharmacokinetic properties, meaning that it is well-absorbed and has a long half-life in the body. One limitation of using CPP-115 in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for epilepsy. CPP-115 has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for anxiety and depression. CPP-115 has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for anxiety and depression in humans. Finally, there is potential for the development of new derivatives of CPP-115 that may have improved pharmacokinetic properties or increased selectivity for GABA-AT.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzylamine with cyclopropylcarbonyl chloride to form the corresponding amide. This amide is then reacted with piperidine-3-carboxylic acid to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-11(8-13)9-19-10-12(4-7-15(19)20)16(21)18-14-5-6-14/h1-3,8,12,14H,4-7,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFJVWLJLXEEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.